2-Bromo-5-chloro-4-fluorobenzoic acid

概要

説明

2-Bromo-4-fluorobenzoic acid is a non-liquid crystalline carboxylic acid derivative . It is used in the synthesis of various compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .

Synthesis Analysis

The synthesis of 2-Bromo-4-fluorobenzoic acid involves a reaction that is monitored using Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .Molecular Structure Analysis

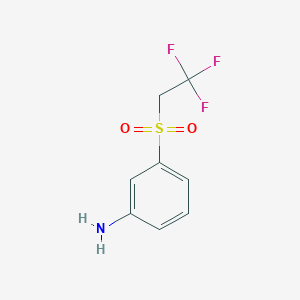

The molecular structure of 2-Bromo-5-chloro-4-fluorobenzoic acid can be represented by the InChI code: 1S/C7H3BrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) .Chemical Reactions Analysis

2-Bromo-4-fluorobenzoic acid is used in various chemical reactions. For instance, its amination with aniline yields N-phenyl-4-fluoro-anthranilic acid . It is also used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.45 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .科学的研究の応用

Synthesis and Material Chemistry

2-Bromo-5-chloro-4-fluorobenzoic acid is utilized in the field of synthetic chemistry as a precursor for the development of various organic compounds and materials. Its derivatives are pivotal in creating complex molecules due to the unique reactivity of the halogen substituents which can participate in numerous organic transformations. For example, the compound has been explored for its potential in cobalt-catalyzed carbonylation reactions, leading to the synthesis of fluorinated benzoic acids. This process is significant for generating compounds with applications ranging from pharmaceuticals to materials science, offering a versatile method to access fluorobenzoic acid derivatives from readily available materials with good yields (Boyarskiy et al., 2010).

Electrochemistry and Surface Science

In electrochemistry, halogenated benzoic acids, including those similar to this compound, have been studied for their adsorption behaviors on metal electrodes. These studies are critical for understanding the interaction of organic molecules with metal surfaces, which has implications in corrosion resistance, electrode modification, and the development of sensors. Research shows that these compounds exhibit distinct adsorption states at different electrode potentials, providing insights into the design and optimization of electrochemical devices (Ikezawa et al., 2006).

Advanced Materials and Luminescence

The role of halogenated benzoic acids extends into the realm of materials science, especially in the synthesis of luminescent materials and metal-organic frameworks (MOFs). The presence of halogen atoms in these compounds can influence the physical and chemical properties of the resultant materials, including their luminescence. For example, europium complexes with halobenzoate ligands demonstrate how the halogen atoms affect the luminescent properties of these compounds, offering pathways to tailor the emission characteristics for applications in lighting and displays (Monteiro et al., 2015).

Thermodynamics and Computational Chemistry

In the study of thermodynamics and computational chemistry, halogenated benzoic acids serve as model compounds to understand the thermodynamic properties and stability of halogen-substituted organic molecules. Critical evaluations of thermodynamic properties, such as enthalpies of formation and combustion, provide fundamental insights into the stability and reactivity of these compounds. Such studies are essential for the design and synthesis of new materials and chemicals with desired thermal properties (Chirico et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

2-Bromo-4-fluorobenzoic acid has potential applications in the synthesis of various organic compounds. Its use in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one suggests potential applications in the development of new pharmaceuticals .

作用機序

Target of Action

This compound is provided to early discovery researchers as part of a collection of unique chemicals , and its specific targets may be under investigation.

Mode of Action

Similar compounds have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

特性

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSKSLOMXATFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

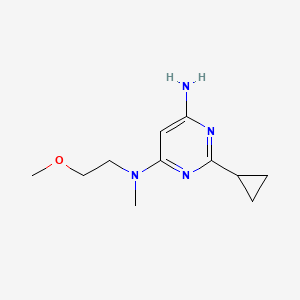

![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)

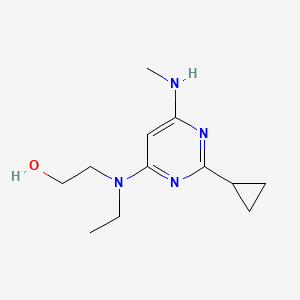

![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)